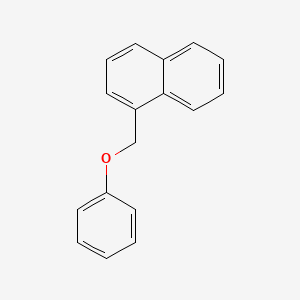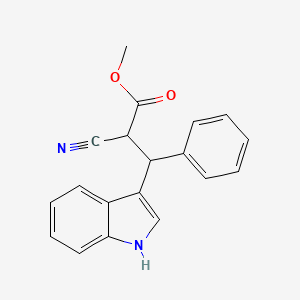
2-Methoxy-6-chloro-9-formylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-chloro-9-formylacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds that contain a three-ring system with nitrogen at the central position. This particular compound is characterized by the presence of methoxy, chloro, and formyl groups attached to the acridine core. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-chloro-9-formylacridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 6-chloro-9-formylacridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at around 60-80°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistency and efficiency. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Methoxy-6-chloro-9-formylacridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methoxy-6-chloro-9-carboxyacridine.
Reduction: 2-Methoxy-6-chloro-9-hydroxyacridine.
Substitution: Various substituted acridines depending on the nucleophile used.
科学的研究の応用
2-Methoxy-6-chloro-9-formylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: It is employed in the study of DNA intercalation and fluorescence properties.
Industry: It is used in the production of dyes and pigments.
作用機序
The mechanism of action of 2-Methoxy-6-chloro-9-formylacridine involves its interaction with DNA. It intercalates between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation inhibits DNA replication and transcription, leading to cell death. The compound also exhibits fluorescence properties, making it useful in various fluorescence-based assays.
類似化合物との比較
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Known for its fluorescence properties and DNA intercalation ability.
6,9-Dichloro-2-methoxyacridine: Used in the synthesis of other acridine derivatives.
Quinacrine: An acridine derivative with antimalarial and antimicrobial properties.
Uniqueness
2-Methoxy-6-chloro-9-formylacridine is unique due to the presence of the formyl group, which allows for additional chemical modifications and applications. Its combination of methoxy, chloro, and formyl groups provides distinct chemical and biological properties compared to other acridine derivatives.
特性
CAS番号 |
5399-34-8 |
|---|---|
分子式 |
C15H10ClNO2 |
分子量 |
271.70 g/mol |
IUPAC名 |
6-chloro-2-methoxyacridine-9-carbaldehyde |
InChI |
InChI=1S/C15H10ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-8H,1H3 |
InChIキー |
DKPBSDRIZPBJRE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)


![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
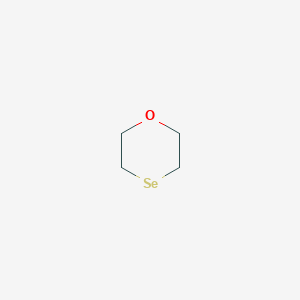
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
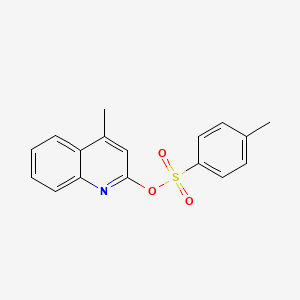
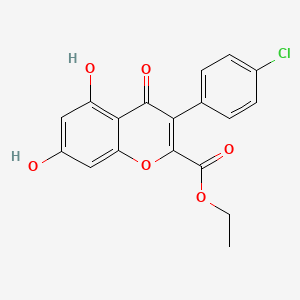
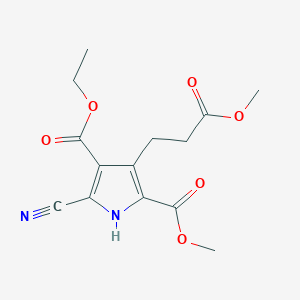
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)

